molecular formula C12H23BrO2 B14152703 Propan-2-yl 2-bromononanoate CAS No. 5463-83-2

Propan-2-yl 2-bromononanoate

Cat. No.: B14152703
CAS No.: 5463-83-2
M. Wt: 279.21 g/mol
InChI Key: XOEFDTVUPJXGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-bromononanoate is a brominated ester compound that serves as a valuable synthon and building block in organic and medicinal chemistry. Its structure, featuring a bromine atom on the alpha-carbon of a fatty acid ester, makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of a C9 alkyl chain with various functional groups. This compound is particularly useful in the synthesis of complex lipid molecules for drug delivery systems, such as in the design of ionizable lipids for lipid nanoparticles (LNPs) . Researchers can utilize the reactive bromine handle to generate advanced intermediates for pharmaceuticals, agrochemicals, and material science. The isopropyl ester group offers a balance between reactivity and stability, and can be selectively cleaved under mild acidic conditions if needed. As with all bromoalkanoates, proper safety precautions should be observed during handling. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5463-83-2

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

propan-2-yl 2-bromononanoate

InChI

InChI=1S/C12H23BrO2/c1-4-5-6-7-8-9-11(13)12(14)15-10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

XOEFDTVUPJXGEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)OC(C)C)Br

Origin of Product

United States

Synthetic Methodologies for Propan 2 Yl 2 Bromononanoate

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester bond in a single key step from the parent carboxylic acid and alcohol. These approaches are often favored for their straightforwardness.

Acid-Catalyzed Esterification of 2-Bromononanoic Acid with 2-Propanol

The most traditional method for preparing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk In this case, 2-bromononanoic acid is heated with 2-propanol (isopropyl alcohol) using a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comdb-thueringen.de

The reaction is an equilibrium process. To drive the reaction towards the product, propan-2-yl 2-bromononanoate, an excess of one reactant (usually the less expensive alcohol, 2-propanol) is used, or the water formed as a byproduct is removed, often by azeotropic distillation using a Dean-Stark apparatus. db-thueringen.de

The precursor, 2-bromononanoic acid, is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.com This reaction involves the α-bromination of nonanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgmasterorganicchemistry.com The mechanism proceeds through the formation of an acyl bromide, which then enolizes and undergoes bromination at the alpha-carbon. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Source
Reactants 2-Bromononanoic Acid, 2-Propanol db-thueringen.de
Catalyst Concentrated Sulfuric Acid (H₂SO₄) db-thueringen.debyjus.com
Temperature Reflux db-thueringen.de

| Special Cond. | Dean-Stark apparatus for water removal | db-thueringen.de |

Condensation Reactions Utilizing Coupling Agents

To circumvent the often harsh conditions and equilibrium limitations of Fischer esterification, condensation reactions using coupling agents can be employed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The reaction involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the coupling agent. This intermediate is then readily attacked by the nucleophilic 2-propanol to form the desired ester, this compound. The byproduct (a urea (B33335) derivative) is typically insoluble in the reaction solvent and can be removed by filtration. A similar methodology has been documented for the esterification of 9-bromononanoic acid.

Table 2: Esterification Using Coupling Agents

Parameter Condition Source
Reactants 2-Bromononanoic Acid, 2-Propanol
Coupling Agent EDCI or DCC
Catalyst DMAP
Solvent Anhydrous Dichloromethane (DCM) or DMF

| Temperature | Room Temperature | chemguide.co.uk |

Alternative Esterification Strategies

Transesterification of Alkyl 2-Bromononanoates with 2-Propanol

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For the synthesis of this compound, a simpler alkyl ester, such as methyl 2-bromononanoate or ethyl 2-bromononanoate, can be reacted with a large excess of 2-propanol. guidechem.com

This reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like sodium isopropoxide). masterorganicchemistry.com The large excess of 2-propanol shifts the equilibrium towards the formation of the desired isopropyl ester. The mechanism under acidic conditions is similar to the Fischer esterification, involving protonation of the carbonyl group. masterorganicchemistry.com Under basic conditions, the mechanism involves nucleophilic acyl substitution initiated by the isopropoxide ion. masterorganicchemistry.com

Esterification via Acyl Halides or Anhydrides

A highly effective method for ester synthesis involves the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl halide or an acid anhydride. chemguide.co.ukbyjus.com For this synthesis, 2-bromononanoic acid is first converted to its corresponding acyl chloride, 2-bromononanoyl chloride. google.com This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

The resulting 2-bromononanoyl chloride is a highly reactive electrophile. It reacts rapidly and often exothermically with 2-propanol to form this compound. youtube.com This reaction is typically carried out in an anhydrous solvent and in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas produced as a byproduct.

Table 3: Synthesis via Acyl Chloride Intermediate

Step Reagents & Conditions Purpose Source
1. Acyl Chloride Formation 2-Bromononanoic Acid, Thionyl Chloride (SOCl₂), Reflux Convert carboxylic acid to acyl chloride chemicalbook.comucl.ac.uk

| 2. Esterification | 2-Bromononanoyl Chloride, 2-Propanol, Pyridine, Anhydrous Solvent | Form the ester and neutralize HCl byproduct | |

Purification and Isolation Techniques for this compound

Following the synthesis, a systematic purification and isolation protocol is necessary to obtain this compound in a pure form. The typical procedure begins with a liquid-liquid extraction to separate the desired product from the reaction mixture.

The post-reaction mixture is often diluted with an organic solvent, such as diethyl ether, and washed sequentially with several aqueous solutions. rsc.orgorgsyn.org A wash with water helps remove water-soluble byproducts. This is followed by a wash with a mild base, like a sodium bicarbonate solution, to neutralize and remove any unreacted carboxylic acid or acidic byproducts like hydrobromic acid (HBr). sci-hub.se A final wash with brine (saturated NaCl solution) aids in the removal of residual water from the organic phase.

After the extraction and washing steps, the organic layer containing the crude product is dried using an anhydrous salt, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any dissolved water. rsc.orgrsc.org The drying agent is then removed by filtration.

The final purification of the isolated crude ester is typically achieved by one of two main techniques:

Distillation under reduced pressure : This method is suitable for thermally stable, volatile compounds. Lowering the pressure allows the compound to boil at a significantly lower temperature, which helps to prevent decomposition that might occur at its atmospheric boiling point. orgsyn.org

Flash Column Chromatography : This is a very common technique in research settings for purifying organic compounds. sci-hub.se The crude product is passed through a column of silica (B1680970) gel using a solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, to separate the desired ester from any remaining impurities. rsc.orgrsc.org

Purification Step Reagents/Method Purpose Citations
Extraction Diethyl ether (or other organic solvent)To separate the organic product from the aqueous reaction mixture. rsc.orgorgsyn.org
Washing Water, NaHCO₃ solution, BrineTo remove water-soluble impurities, acids, and residual water. sci-hub.se
Drying Anhydrous Na₂SO₄ or MgSO₄To remove dissolved water from the organic solvent. rsc.orgrsc.org
Final Purification Distillation (reduced pressure) or Column ChromatographyTo isolate the pure this compound from non-volatile impurities or compounds with different polarity. orgsyn.orgsci-hub.se

Considerations for Scalable Synthesis in Research

When planning to synthesize this compound on a larger scale for research, several factors beyond the basic reaction stoichiometry must be considered to ensure a safe, efficient, and successful outcome.

Safety Protocols: Safety is a paramount concern. Elemental bromine is highly corrosive, toxic, and volatile. The reaction itself generates HBr gas, which is also corrosive. Furthermore, α-bromoesters are often potent lachrymators (tear-inducing agents) and should be handled with care. orgsyn.org All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Purification Strategy: While flash chromatography is excellent for small-scale purification, it becomes cumbersome and expensive at larger scales. Therefore, alternative methods like distillation are often more practical for multi-gram or kilogram-scale synthesis. If the product is a solid or can be induced to form a stable crystalline solid, crystallization can be a highly effective and scalable purification technique. acs.org

Consideration Key Factors Rationale for Scalability Citations
Process Efficiency One-pot procedures, optimized reaction times and temperatures.Minimizes handling, reduces waste, and improves overall yield. nrochemistry.comacs.org
Reagent Stoichiometry Use of catalytic vs. stoichiometric PBr₃.Balances reaction speed with cost and environmental impact. wikipedia.org
Safety Handling of Br₂ and HBr, lachrymatory nature of the product.Mitigates risks of exposure to corrosive and toxic materials. orgsyn.org
Purification Method Distillation or crystallization over chromatography.More practical, cost-effective, and efficient for larger quantities. orgsyn.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). savemyexams.com This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas. alevelchemistry.co.ukmsu.edu

For Propan-2-yl 2-bromononanoate, HRMS provides definitive confirmation of its elemental composition. The technique can distinguish the isotopic pattern of bromine (79Br and 81Br), which have a nearly 1:1 natural abundance. When analyzed, the compound is often detected as a sodium adduct ([M+Na]+) in electrospray ionization (ESI) mode. The experimental findings for the sodium adduct of this compound are consistent with its calculated exact mass, confirming the molecular formula C₁₂H₂₃BrO₂. rsc.org

Table 1: HRMS Data for this compound Sodium Adduct ([C₁₂H₂₃BrO₂Na]⁺)
IsotopologueCalculated m/zFound m/zReference
[M+Na]⁺ with 79Br301.0774301.0776 rsc.org
[M+Na]⁺ with 81Br303.0753303.0753 rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying the functional groups present in a compound, as each group exhibits characteristic absorption or scattering frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the compound, with specific peaks corresponding to the vibrations of its constituent bonds.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.org A strong absorption band around 1731 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The presence of the isopropyl group is suggested by split bands characteristic of gem-dimethyl groups. researchgate.net Furthermore, C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester and the C-Br stretching vibration also produce distinct signals in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Table 2: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentReference
2979MediumAsymmetric C-H stretching (alkyl) rsc.org
2932StrongAsymmetric C-H stretching (alkyl) rsc.org
2857MediumSymmetric C-H stretching (alkyl) rsc.org
1731StrongC=O stretching (ester) rsc.org
1466MediumC-H bending (CH₂) rsc.org
1374MediumC-H bending (isopropyl group) rsc.org
1256MediumC-O stretching (ester) rsc.org
1110StrongC-O stretching (ester, isopropyl) rsc.org

Raman Spectroscopy for Complementary Vibrational Mode Information

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds or symmetric vibrations often produce strong signals in Raman spectra.

Specific Raman spectroscopic data for this compound is not widely available in the surveyed literature. However, based on its structure, one would expect to observe characteristic Raman shifts. Symmetrical C-C bond vibrations within the nonanoyl chain and the isopropyl group would likely yield strong Raman signals. The C-Br stretch, typically found in the lower wavenumber region, would also be Raman active. For instance, Raman spectra of isopropyl alcohol show distinct peaks related to C-C and C-O stretching, and CH₃ rocking modes which would be relevant for interpreting the spectrum of this compound. researchgate.netchemicalbook.com

Optical Rotation and Circular Dichroism (CD) Spectroscopy

These techniques are essential for the analysis of chiral molecules, which can exist as non-superimposable mirror images (enantiomers).

This compound contains a chiral center at the second carbon atom of the nonanoyl chain (the carbon atom bonded to the bromine). As such, it can exist as two enantiomers, (R)-Propan-2-yl 2-bromononanoate and (S)-Propan-2-yl 2-bromononanoate. The synthesis and use of this compound in pathways targeting chiral molecules, such as the defense alkaloid harmonine, necessitate the use of chiroptical techniques to determine enantiomeric purity. rsc.orgrsc.org

Optical Rotation measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. saskoer.ca Enantiomers rotate light by equal amounts but in opposite directions. The dextrorotary (+) enantiomer rotates light clockwise, while the levorotary (-) enantiomer rotates it counter-clockwise. youtube.com A racemic mixture (a 1:1 mixture of both enantiomers) will not rotate plane-polarized light. While specific rotation values for the enantiomers of this compound are not reported in the cited literature, related chiral molecules in its synthetic pathway have been characterized by their optical rotation. rsc.org

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. plos.org A CD spectrum provides information about the stereochemical features of a molecule. It is particularly powerful for studying the conformation of chiral molecules and determining the absolute configuration of enantiomers. nih.gov In the context of syntheses involving this compound, CD spectroscopy could be employed to study the stereochemistry of downstream chiral products derived from it.

Computational Chemistry and Theoretical Investigations of Propan 2 Yl 2 Bromononanoate

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, broadly categorized into Density Functional Theory (DFT) and ab initio approaches, provide a theoretical framework for examining electronic structure and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. It is extensively used to determine the optimal three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Furthermore, DFT calculations provide insights into the electronic structure, which governs the chemical reactivity and properties of the molecule. For a compound like Propan-2-yl 2-bromononanoate, DFT could be employed to predict bond lengths, bond angles, and dihedral angles, as well as to map the distribution of electron density.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy in predicting molecular energies and a wide array of other properties. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods. For this compound, high-level ab initio calculations could provide precise values for its thermodynamic properties and serve as a reference for validating results from less computationally intensive methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the nonanoate (B1231133) chain and the propan-2-yl group in this compound suggests the existence of multiple stable conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the potential energy surface (PES) allows for the identification of the most stable conformers and the energy barriers between them. Such an analysis for this compound would be crucial for understanding its physical and biological properties, as different conformers can exhibit distinct activities.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can help in the structural elucidation of a molecule. nih.govnih.gov

Predicted Spectroscopic Data (Hypothetical)

ParameterPredicted Value RangeMethod
¹H NMR Chemical Shifts (ppm)0.8 - 5.0DFT (e.g., B3LYP/6-31G)
¹³C NMR Chemical Shifts (ppm)10 - 180DFT (e.g., B3LYP/6-31G)
Key Vibrational Frequencies (cm⁻¹)1700-1750 (C=O stretch)DFT (e.g., B3LYP/6-31G*)

Note: The data in this table is hypothetical and serves as an example of what could be obtained through computational analysis. Actual values would require specific calculations to be performed.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy and shape of these frontier orbitals provide insights into the sites susceptible to electrophilic and nucleophilic attack. Analysis of the electron density distribution can reveal information about the polarity and charge distribution within the this compound molecule, which is essential for predicting its interactions with other molecules.

Solvent Effects Modeling on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the geometry, energy, and spectroscopic properties of a molecule. For this compound, modeling solvent effects would be important for comparing theoretical predictions with experimental data, which are typically obtained in solution.

Chemical Reactivity and Mechanistic Studies of Propan 2 Yl 2 Bromononanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Nucleophilic substitution reactions involving propan-2-yl 2-bromononanoate entail the replacement of the bromide leaving group by a nucleophile. The carbon atom attached to the bromine is a secondary carbon, which allows for the possibility of both S(_N)1 and S(_N)2 reaction mechanisms. libretexts.org

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.orgdalalinstitute.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. organic-chemistry.org For this compound, an S(_N)2 reaction would involve a backside attack by the nucleophile on the carbon bearing the bromine atom. wikipedia.org

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. wikipedia.org Strong, sterically unhindered nucleophiles favor the S(_N)2 pathway. youtube.com The secondary nature of the brominated carbon in this compound means that while S(_N)2 reactions are possible, they may be slower compared to primary alkyl halides due to increased steric hindrance. pdx.edu

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. pdx.edu The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. pdx.edu

For this compound, the formation of a secondary carbocation is possible. The stability of this carbocation is a key factor in determining the feasibility of an S(_N)1 pathway. masterorganicchemistry.com S(_N)1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. youtube.com Because the nucleophile can attack the planar carbocation from either side, S(_N)1 reactions typically lead to a mixture of stereoisomers (racemization) if the starting material is chiral. organic-chemistry.org

The choice of solvent and nucleophile is critical in determining whether a reaction proceeds via an S(_N)1 or S(_N)2 mechanism, and it also affects the reaction rate.

Nucleophile: Strong nucleophiles, which are often also strong bases, favor S(_N)2 and E2 reactions. libretexts.org Weaker nucleophiles or neutral molecules (like water or alcohols in solvolysis) favor S(_N)1 and E1 pathways. youtube.com For instance, reacting this compound with a strong nucleophile like the hydroxide (B78521) ion would likely promote an S(_N)2 reaction. libretexts.org

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for S(_N)2 reactions because they can solvate the cation but not the nucleophile, leaving the nucleophile more reactive. wikipedia.org Polar protic solvents (e.g., water, ethanol) are ideal for S(_N)1 reactions as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. youtube.com

The competition between substitution and elimination is a significant consideration, especially with strong bases that are also good nucleophiles. libretexts.orglumenlearning.com

Table 1: Predicted Predominant Reaction Pathway for this compound under Various Conditions

Nucleophile/BaseSolventPredicted Major Pathway
Strong, non-bulky nucleophilePolar aproticS(_N)2
Weak nucleophile/Weak basePolar proticS(_N)1/E1
Strong, bulky baseAnyE2
Strong, non-bulky basePolar proticS(_N)2/E2

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions of this compound result in the formation of an alkene by removing the bromine atom and a hydrogen atom from an adjacent carbon. libretexts.org

Both E1 and E2 elimination pathways will lead to the formation of unsaturated esters. The E2 (Elimination Bimolecular) reaction is a one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. lumenlearning.com The E1 (Elimination Unimolecular) reaction is a two-step process that begins with the formation of a carbocation intermediate, similar to the S(_N)1 reaction, followed by the removal of a proton by a weak base to form the double bond. lumenlearning.com

The products of the elimination of this compound would be isomers of propan-2-yl non-2-enoate and propan-2-yl non-3-enoate. The synthesis of α,β-unsaturated esters is a common outcome of such elimination reactions. organic-chemistry.orgresearchgate.net

Regioselectivity: When more than one type of β-hydrogen is available for removal, the regioselectivity of the elimination becomes important. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.org In the case of this compound, elimination can occur by removing a proton from either C1 or C3. Zaitsev's rule would predict the formation of propan-2-yl non-2-enoate as the major product over propan-2-yl non-3-enoate. However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene (Hofmann product).

Stereoselectivity: E2 eliminations often exhibit high stereoselectivity, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. bits-pilani.ac.in This can influence the stereochemistry of the resulting alkene. For example, the elimination of 2-bromobutane (B33332) typically yields more of the trans-alkene than the cis-alkene due to the greater stability of the trans isomer. libretexts.org A similar preference for the more stable E-isomer of the unsaturated ester would be expected for the elimination of this compound. E1 reactions are generally less stereoselective than E2 reactions.

Table 2: Potential Products from Elimination of this compound

Elimination PathwayBaseMajor Regioisomer (Predicted)Major Stereoisomer (Predicted)
E2Strong, non-bulkyPropan-2-yl non-2-enoate (Zaitsev)(E)-Propan-2-yl non-2-enoate
E2Strong, bulkyPropan-2-yl non-3-enoate (Hofmann)Mixture of (E) and (Z)
E1Weak basePropan-2-yl non-2-enoate (Zaitsev)Mixture of (E) and (Z)

Reactions Involving the Ester Functionality

The ester group in this compound is a key site for chemical transformations, including hydrolysis, transesterification, and reduction.

The hydrolysis of α-bromo esters like this compound can be catalyzed by enzymes. For instance, horse liver esterase (HLE) has been used in the kinetically controlled enantioselective saponification of related lactones. rsc.orgrsc.org In a typical procedure, the ester is suspended in a buffered solution (e.g., NaH₂PO₄ buffer, pH 7.2), and the enzyme is added. rsc.orgrsc.org The reaction progress is monitored, and the pH is maintained by the addition of a dilute base to prevent spontaneous hydrolysis. rsc.orgrsc.org This enzymatic approach allows for the separation of enantiomers, as one is preferentially hydrolyzed over the other. rsc.orgrsc.org

While specific studies on the transesterification of this compound are not extensively documented in the provided results, the synthesis of similar esters often involves the reaction of the corresponding acid or acid halide with an alcohol. For example, isopropyl 9-bromononanoate has been synthesized by dissolving 9-bromononanoic acid in 2-propanol with a sulfuric acid catalyst and heating the mixture to reflux. rsc.orgrsc.org This suggests that the reverse reaction, transesterification, is a feasible process.

The ester group of α-bromo esters can be reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). In a typical reaction, the ester is treated with LiAlH₄ in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding alcohol. For example, the reduction of an ester with LiAlH₄ in THF has been shown to produce the corresponding diol. rsc.org

Organometallic Reactions (e.g., Grignard Reagents, Lithium Reagents with C-Br bond)

The carbon-bromine bond in this compound is susceptible to reaction with organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds.

Grignard reagents (RMgX) are powerful nucleophiles that can react with the electrophilic carbon of the C-Br bond. purdue.edulibretexts.org The general principle involves the reaction of an alkyl or aryl magnesium halide with a substrate containing a leaving group, such as a bromine atom. purdue.edulibretexts.org It is crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents react with water. libretexts.org The presence of an ester functional group in the same molecule as the C-Br bond can lead to self-reaction, which can be avoided by using protecting groups for the ester if necessary. masterorganicchemistry.com The formation of Grignard reagents from α-bromo esters can be challenging due to the reactivity of the ester group. harvard.edu

Organolithium reagents behave similarly to Grignard reagents as strong nucleophiles and bases. youtube.com The reaction of an organolithium compound with an α-bromo ester would likely involve the substitution of the bromine atom.

A study on the reaction of phenylcadmium reagents with α-bromo esters provides insight into the mechanistic pathways of such organometallic reactions. unh.edu

Reagent Reaction Type Key Considerations Potential Products
Grignard Reagents (e.g., R'MgBr)Nucleophilic SubstitutionAnhydrous conditions are essential. libretexts.org Potential for self-reaction with the ester group. masterorganicchemistry.comPropan-2-yl 2-alkylnonanoate or Propan-2-yl 2-arylnonanoate
Organolithium Reagents (e.g., R'Li)Nucleophilic SubstitutionStrong nucleophiles and bases. youtube.comPropan-2-yl 2-alkylnonanoate or Propan-2-yl 2-arylnonanoate
Phenylcadmium ReagentsMechanistic StudiesProvides insight into reaction pathways with α-bromo esters. unh.eduPhenyl-substituted nonanoate (B1231133) derivatives

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond can undergo homolytic cleavage to form a radical intermediate, which can then participate in various reactions.

Mechanistic studies have indicated that reactions involving α-bromo esters can proceed through a radical pathway. For example, a palladium-catalyzed 2-alkylation of indoles with α-bromo esters was found to proceed via a radical mechanism. researchgate.net Similarly, photoredox catalysis can be used for the C(sp³)–C(sp³) coupling of α-bromoesters, which also involves a carbon-centered radical intermediate. acs.org

The initiation of these radical reactions can be achieved using radical initiators or through photoredox catalysis. acs.orgyoutube.com Once the radical is formed at the α-position of the ester, it can react with other molecules to form new bonds. For instance, it can add to a double bond in a cascade radical reaction. beilstein-journals.org

Reaction Type Catalyst/Initiator Key Intermediates Significance
Palladium-catalyzed AlkylationPalladium/P,P=O ligandRadical species researchgate.netForms new C-C bonds with excellent regioselectivity. researchgate.net
Photoredox CouplingPhotoredox catalystCarbon-centered radical acs.orgEnables C(sp³)–C(sp³) bond formation. acs.org
Cascade Radical ReactionRadical initiator (e.g., Et₃B)Carbon-centered radicalAllows for the formation of multiple bonds in a single sequence.

Derivatization and Analog Synthesis Utilizing Propan 2 Yl 2 Bromononanoate

Synthesis of Propan-2-yl Esters with Modified Chain Lengths or Halogen Positions

The synthesis of propan-2-yl esters with varied alkyl chain lengths or alternative halogen positions can be achieved through several established synthetic routes. One common approach involves the esterification of the corresponding α-bromo carboxylic acid with propan-2-ol. The α-bromo carboxylic acids themselves can be synthesized from the parent carboxylic acids using the Hell-Volhard-Zelinsky reaction. This reaction allows for the selective bromination of the α-carbon of a carboxylic acid.

Alternatively, the synthesis can commence with the desired carboxylic acid, which is first esterified with propan-2-ol, followed by α-bromination of the resulting ester. This method is particularly useful for substrates where the carboxylic acid is more readily available than the corresponding α-bromo acid.

For instance, to synthesize propan-2-yl 2-bromoheptanoate, heptanoic acid can be brominated at the alpha position using bromine and a catalytic amount of phosphorus tribromide, followed by esterification of the resulting 2-bromoheptanoic acid with propan-2-ol under acidic conditions. Conversely, heptanoic acid can first be converted to propan-2-yl heptanoate, which is then subjected to α-bromination.

Introduction of Other Halogen Atoms (F, Cl, I) into Analogous Structures

The bromine atom in propan-2-yl 2-bromononanoate can be replaced with other halogens such as fluorine, chlorine, or iodine to generate a series of α-haloester analogs. Halogen exchange reactions are a common and effective method for this purpose.

The Finkelstein reaction is a widely used method for the synthesis of iodo- and chloro-alkanes from the corresponding bromo-alkanes. This reaction involves treating the alkyl bromide with an excess of a metal iodide or chloride salt, such as sodium iodide or lithium chloride, in a suitable solvent like acetone or dimethylformamide. The equilibrium is driven towards the desired product by the precipitation of the less soluble sodium or lithium bromide.

For the introduction of fluorine, more specialized fluorinating agents are typically required due to the lower nucleophilicity of the fluoride ion. Reagents such as potassium fluoride in the presence of a phase-transfer catalyst or more reactive sources like silver(I) fluoride or antimony(III) fluoride can be employed to facilitate the substitution of the bromine atom.

Synthesis of Compounds with Different Alcohol Moieties (e.g., primary, secondary, tertiary alcohols)

The isopropyl group of this compound can be replaced with other alcohol moieties by esterifying 2-bromononanoic acid with a variety of primary, secondary, or tertiary alcohols. The choice of esterification method often depends on the steric hindrance and reactivity of the alcohol.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This method is generally effective for primary and less hindered secondary alcohols.

Steglich Esterification: For more sterically hindered secondary and tertiary alcohols, where the Fischer esterification may be inefficient, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature.

The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance around the hydroxyl group.

Formation of Functionalized Nonanoate (B1231133) Derivatives via C-Br bond modification

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, providing a gateway to a wide range of functionalized nonanoate derivatives.

Preparation of Aminononanoates

The introduction of an amino group at the α-position can be achieved through several synthetic strategies:

Direct Amination: This involves the reaction of this compound with ammonia or a primary or secondary amine. However, this method can lead to a mixture of primary, secondary, and tertiary amines due to the newly formed amine being more nucleophilic than the starting amine. Using a large excess of the amine can favor the formation of the desired product.

Gabriel Synthesis: A more controlled method for preparing primary amines is the Gabriel synthesis. wikipedia.orgnrochemistry.comjk-sci.commasterorganicchemistry.comlibretexts.org This involves the reaction of the α-bromo ester with potassium phthalimide to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the primary amine. wikipedia.org This method avoids the overalkylation issues associated with direct amination. masterorganicchemistry.com

Synthesis of Hydroxynonanoates

The bromine atom can be displaced by a hydroxyl group to form α-hydroxynonanoates. This transformation is typically achieved through a nucleophilic substitution reaction (SN2) using a hydroxide (B78521) source.

Common reagents for this conversion include aqueous solutions of sodium or potassium hydroxide. The reaction is often carried out under mild heating to facilitate the substitution. Another approach involves the use of silver(I) oxide in aqueous tetrahydrofuran (B95107), which can provide a milder route to the corresponding α-hydroxy ester.

Advanced Analytical Methodologies for Propan 2 Yl 2 Bromononanoate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of Propan-2-yl 2-bromononanoate. The volatility of this ester makes gas chromatography a particularly suitable technique.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a powerful tool for separating volatile compounds like this compound from a mixture. skpharmteco.com The choice of detector is crucial and depends on the specific analytical goal.

A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds. It offers high sensitivity and a wide linear range. The FID works by pyrolyzing the eluted compounds in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of carbon atoms in the analyte. This makes it a reliable detector for quantifying this compound.

For enhanced sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) is highly effective. researchgate.net The ECD is particularly sensitive to molecules containing electronegative atoms like bromine. This detector operates by using a radioactive beta particle emitter to create a steady stream of electrons. When a halogenated compound like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current which is then measured. The high selectivity of the ECD makes it ideal for trace analysis of this compound in complex matrices. epa.gov

The purity of the carrier gas used in GC is paramount for achieving accurate and reproducible results, as impurities can lead to baseline instability and affect detector sensitivity. organomation.com

Table 1: Comparison of GC Detectors for this compound Analysis

DetectorPrinciple of OperationSelectivitySensitivityTypical Application
Flame Ionization Detector (FID) Measures the increase in ions produced when the analyte is burned in a hydrogen flame.Responds to most organic compounds.Good general-purpose sensitivity.Purity assessment and quantification in relatively clean samples.
Electron Capture Detector (ECD) Measures the decrease in detector current caused by the capture of electrons by electronegative analytes.Highly selective for halogenated compounds.Very high sensitivity for halogenated compounds.Trace analysis of this compound in complex environmental or biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

For unambiguous identification of this compound and any potential impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique. researchgate.netrsc.org As components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparing it to spectral libraries. researchgate.net

GC-MS is invaluable for confirming the structure of the synthesized ester and for identifying by-products or degradation products that may be present in the sample. researchgate.net The use of capillary columns in GC-MS provides high-resolution separations, which is crucial for distinguishing between closely related compounds. rsc.org

High-Performance Liquid Chromatography (HPLC) (for non-volatile derivatives or impurity analysis)

While GC is well-suited for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) becomes relevant for the analysis of non-volatile derivatives or impurities. thermofisher.com For instance, if the ester is derivatized to introduce a chromophore for enhanced detection, or if non-volatile impurities are suspected, HPLC provides a robust separation method. rsc.org

Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common mode for separating a wide range of organic molecules. nih.govsielc.com The choice of detector in HPLC is critical; a UV-Vis detector is commonly used if the analyte or its derivative possesses a chromophore. rsc.org For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed. thermofisher.comsielc.com

Quantitative Analysis Methods

Accurate quantification of this compound is essential for many research applications. Chromatographic methods, in particular, lend themselves to precise quantitative analysis.

Internal Standard Methods in Chromatography

The internal standard method is a widely used technique in chromatography for improving the precision and accuracy of quantitative analysis. researchgate.netresearchgate.net This method involves adding a known amount of a specific compound, the internal standard, to both the sample and the calibration standards before analysis. scielo.br

The ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample. scielo.br It should also be well-resolved from the analyte and other components in the chromatogram. researchgate.net For the GC analysis of this compound, a suitable internal standard could be another halogenated ester with a different chain length that is not expected to be in the sample. nih.gov

By plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standards, a calibration curve is constructed. This ratio is then used to determine the concentration of this compound in the unknown sample, effectively compensating for variations in injection volume and detector response.

Table 2: Key Considerations for Selecting an Internal Standard for this compound Analysis

CharacteristicRationaleExample for GC Analysis
Chemical Similarity Ensures similar chromatographic behavior and response factor.A different bromoalkanoate ester (e.g., methyl 2-bromodecanoate).
Not Present in Sample Prevents interference with the analyte of interest.Must be verified by analyzing a blank sample.
Good Resolution The internal standard peak should not overlap with the analyte or other matrix components.Achieved by selecting a compound with a different retention time.
Stability The internal standard should not degrade during sample preparation or analysis.Should be stable under the analytical conditions used.

Spectrophotometric Quantification (if a chromophore is introduced)

While this compound itself does not have a strong chromophore for direct UV-Vis spectrophotometric analysis in the visible region, quantification can be achieved by introducing a chromophore through a derivatization reaction. researchgate.net This approach can be particularly useful for samples that are not suitable for direct chromatographic analysis or when a simpler, more rapid analytical method is desired.

The derivatization process involves reacting the ester with a reagent that attaches a light-absorbing group to the molecule. tandfonline.com For instance, alkyl halides can be reacted with certain reagents to form colored products. nih.gov The absorbance of the resulting solution is then measured at a specific wavelength using a spectrophotometer. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored product, and thus to the original concentration of this compound.

It is crucial to optimize the derivatization reaction conditions, such as pH, temperature, and reaction time, to ensure a complete and reproducible reaction. researchgate.net A calibration curve is prepared using standards of known concentrations that have undergone the same derivatization procedure.

Hyphenated Techniques in Structural Elucidation (e.g., GC-IR)

The unequivocal structural determination of organic molecules like this compound relies on the synergistic power of hyphenated analytical techniques. These methods couple a separation technique, most commonly gas chromatography (GC), with a spectroscopic detection method, such as infrared (IR) spectroscopy or mass spectrometry (MS). This online coupling provides a wealth of structural information from a single analytical run, proving indispensable for the characterization of complex mixtures and the identification of unknown compounds. db-thueringen.decdnsciencepub.com

While specific GC-IR data for this compound is not extensively available in the reviewed literature, the principles of the technique allow for a theoretical application. The high-resolution separation of GC would effectively isolate the compound from any impurities or starting materials, and the subsequent IR spectrum would provide definitive evidence for its key functional groups. The combination of retention time from the GC and the detailed IR spectrum offers a high degree of confidence in structural confirmation.

Another prevalent and complementary hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). nist.govresearchgate.net In GC-MS, as analytes elute from the GC column, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This provides information about the molecular weight of the compound and its fragmentation pattern, which can be pieced together to deduce the structure.

Research on a positional isomer, isopropyl 9-bromononanoate, provides a practical example of the utility of GC-MS in characterizing brominated fatty acid esters. db-thueringen.dersc.orgrsc.orgrsc.org In these studies, GC-MS was used to monitor the progress of chemical reactions and to characterize the final products. rsc.orgrsc.org The mass spectrum of isopropyl 9-bromononanoate shows characteristic isotopic peaks for the bromine atom ([M]+· and [M+2]+·), confirming its presence in the molecule. rsc.org

Table 1: GC-MS Fragmentation Data for Isopropyl 9-bromononanoate

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
280/278[C₁₂H₂₃BrO₂]⁺Molecular ion peak, showing the isotopic pattern of bromine.
239/237[M - C₃H₆]⁺Loss of propene from the isopropyl group.
221/219[M - C₃H₇O]⁺Loss of the isopropoxy group.
157[C₉H₁₈O₂]⁺Fragment corresponding to the nonanoyl portion after bromine loss.

This data is based on the analysis of the positional isomer, isopropyl 9-bromononanoate, and is presented for illustrative purposes. rsc.org

For this compound, a similar GC-MS analysis would be expected to yield a molecular ion peak exhibiting the characteristic bromine isotope pattern. Key fragmentation patterns would likely involve the loss of the isopropyl group, the bromine atom, and cleavage at the ester linkage, providing clear evidence for the connectivity of the molecule.

The combination of GC-IR and GC-MS offers a comprehensive approach to the structural elucidation of this compound. GC-IR would confirm the presence of the key functional groups, while GC-MS would provide the molecular weight and detailed fragmentation information, allowing for an unambiguous assignment of the structure.

Advanced Applications in Research and Material Science Non Clinical Focus

Role as a Synthetic Intermediate in Complex Molecule Construction

Propan-2-yl 2-bromononanoate, and its isomers, are valuable intermediates in the multistep synthesis of complex organic molecules. The presence of the bromine atom provides a reactive site for nucleophilic substitution or organometallic coupling reactions, while the isopropyl ester group can be hydrolyzed under specific conditions to reveal a carboxylic acid. These features allow for the sequential construction of elaborate molecular architectures.

A notable example involves the synthesis of Harmonine, a defensive alkaloid found in the Asian lady beetle, Harmonia axyridis. In a documented synthetic route, the related compound isopropyl 9-bromononanoate was utilized as a key building block. db-thueringen.de The bromo-functionalized ester was a crucial component in assembling the carbon skeleton of the natural product. Similarly, another isomer, isopropyl (5RS)-5-bromononanoate, has been synthesized and used as an intermediate. rsc.org It was prepared from lactone 4 and subsequently used in further synthetic steps, demonstrating the utility of brominated nonanoate (B1231133) esters in accessing complex structures. rsc.org Research into compounds for MALT1 degradation has also employed brominated esters like tert-butyl 9-bromononanoate, synthesized from 9-bromononanoic acid, as intermediates to build larger, biologically relevant molecules. google.com

These examples underscore the role of the bromononanoate framework in providing a versatile scaffold for organic synthesis. The specific position of the bromine atom (e.g., at C2, C5, or C9) dictates its reactivity and the types of structures that can be accessed, making compounds like this compound sought-after reagents in the construction of intricate target molecules.

Precursor for Specialty Chemicals and Fine Chemicals in Academic Research

Beyond the synthesis of single complex targets, this compound serves as a precursor for a range of specialty and fine chemicals used in academic research. Its bifunctional nature—an ester and an alkyl halide—allows for diverse chemical transformations.

For instance, the bromo group can be converted into other functional groups such as azides, amines, thiols, or phosphonates through nucleophilic substitution reactions. The resulting derivatives are novel compounds in their own right, with potential applications in various fields of chemical research. The ester group can be hydrolyzed to 9-bromononanoic acid or transesterified to produce other esters. google.com

The synthesis of isopropyl (5RS)-5-bromononanoate involved the bromination of an alcohol precursor using triphenylphosphine (B44618) and bromine. rsc.org This intermediate was then subjected to reduction with lithium aluminium hydride, showcasing its utility in creating further specialized molecules. rsc.org The synthesis of isopropyl 9-bromononanoate was achieved via a Fischer esterification of 9-bromononanoic acid with 2-propanol, a standard method for producing fine chemical esters for research purposes. db-thueringen.de These documented syntheses of related isomers highlight the chemical accessibility and versatility of the propan-2-yl bromononanoate family as starting materials for new chemical entities in academic settings.

CompoundPrecursor/Starting MaterialSynthetic ApplicationReference
Isopropyl 9-bromononanoate9-Bromononanoic acidSynthesis of Harmonine (Alkaloid) db-thueringen.de
Isopropyl (5RS)-5-bromononanoateIsopropyl (5RS)-5-[(tetrahydro-2H-pyran-2-yl)oxy]nonanoateIntermediate for further reduction/functionalization rsc.org
tert-Butyl 9-bromononanoate9-Bromononanoic acidIntermediate for MALT1 degradation compounds google.com

Potential as a Component in Polymer Science Research (e.g., initiators, chain transfer agents)

In the realm of polymer science, the structure of this compound suggests its potential utility in controlled radical polymerization (CRP) techniques, particularly as an initiator for Atom Transfer Radical Polymerization (ATRP).

Initiator for ATRP: ATRP is a powerful method for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and controlled functionalities. sigmaaldrich.com The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, which is catalyzed by a transition metal complex. The process is initiated by an alkyl halide. sigmaaldrich.com Compounds with a halogen atom (like bromine) positioned alpha to a carbonyl group, such as α-haloesters, are highly efficient initiators for ATRP. This compound fits this structural motif perfectly. The carbon-bromine bond at the C2 position can be homolytically cleaved by a lower oxidation state metal catalyst to generate a radical that initiates polymerization, while the isopropyl ester group remains intact on the initiating fragment, becoming an end-group of the resulting polymer chain. Halogenated compounds like bromo- or chloro-alkanes are typical ATRP initiators. sigmaaldrich.com

The dual potential as both an ATRP initiator and a chain transfer agent makes this compound a compound of interest for researchers in polymer chemistry looking to synthesize novel materials with specific properties and architectures. lifescienceglobal.comnovapublishers.com

Applications in Academic Catalysis Research (e.g., ligand synthesis)

The development of novel ligands is a cornerstone of academic research in homogeneous catalysis. Ligands coordinate to a central metal atom and are crucial for tuning the catalyst's activity, selectivity, and stability. mdpi.com this compound can be envisioned as a versatile starting material for the synthesis of new ligands.

The reactivity of the C-Br bond allows for the introduction of various donor groups. For example, reaction with a phosphine, amine, or thiol-containing nucleophile could attach a coordinating moiety to the nonanoate backbone. The ester functional group itself can act as a coordinating group (an O-donor ligand) or it can be chemically modified. For instance, hydrolysis to the carboxylic acid followed by amide coupling with a coordinating amine (like a pyridine (B92270) or imidazole (B134444) derivative) would yield a multidentate ligand capable of forming stable complexes with transition metals. nih.govcyberleninka.ru

The design of such ligands is central to creating catalysts for specific chemical transformations. uni-freiburg.de Researchers synthesize libraries of ligands to screen for optimal performance in reactions like cross-coupling, hydrogenation, or hydroformylation. uni-freiburg.dexiahepublishing.com The long alkyl chain of the nonanoate could also be exploited to enhance the solubility of the resulting metal-ligand complex in nonpolar organic solvents, a practical consideration in many catalytic systems. The modular nature of synthesizing ligands from precursors like this compound allows for the systematic variation of steric and electronic properties to fine-tune catalytic activity. mdpi.com

Development of Analytical Standards for Brominated Esters

Accurate identification and quantification of chemical compounds are critical in many areas of research. This compound is well-suited for use as an analytical standard for the detection of brominated esters or related compounds. In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), a pure, well-characterized standard is required to calibrate the instrument, determine retention times, and quantify the concentration of the analyte in a sample.

For example, in a study of the defense alkaloids of the lady beetle, the related compound isopropyl 9-bromononanoate was analyzed by GC-MS, demonstrating the suitability of this class of compounds for such analytical methods. db-thueringen.de The resulting mass spectrum serves as a unique fingerprint for the molecule. db-thueringen.de

As an analytical standard, this compound would be used to:

Confirm the presence of this specific compound in a reaction mixture.

Quantify its concentration in a sample by comparing the detector response of the sample to that of a known concentration of the standard.

Serve as a representative compound for developing analytical methods for the broader class of brominated long-chain esters, which might be found as synthetic byproducts, intermediates, or environmental contaminants.

The stability and well-defined chemical structure of this compound make it an ideal candidate for the preparation of certified reference materials used in quality control and research laboratories.

Future Research Directions and Emerging Perspectives

Exploration of Bio-based Synthetic Routes for Propan-2-yl 2-bromononanoate

The increasing demand for sustainable chemical processes has spurred research into bio-based synthetic routes for valuable compounds. For this compound, this could involve the use of renewable feedstocks and biocatalysis.

Research Findings:

A potential bio-based route could start from nonanoic acid, which can be derived from renewable sources such as azelaic acid. The synthesis would then involve two key steps: esterification with isopropanol (B130326) and subsequent α-bromination.

Chemo-enzymatic synthesis is a promising approach. Lipase-catalyzed esterification of fatty acids is a well-established green method. For instance, Candida rugosa lipase (B570770) has been used for the synthesis of fatty acid ethyl esters. scitepress.org Similarly, enzymes like Palatase 20000L could be employed for the esterification of nonanoic acid with isopropanol in aqueous media. rsc.org

The subsequent α-bromination presents a greater challenge for biocatalysis. While enzymatic halogenation exists, the direct and selective α-bromination of a fatty acid ester is not a common biocatalytic transformation. Future research could focus on developing or engineering haloperoxidases or other enzymes to catalyze this specific reaction. A chemo-enzymatic sequence where the esterification is enzyme-catalyzed and the bromination is a chemical step using greener reagents would be a more immediate goal.

Potential Bio-based Synthesis Step Enzyme/Catalyst Key Research Area
Esterification of Nonanoic AcidLipase (e.g., Candida antarctica lipase B, Candida rugosa lipase)Optimization of reaction conditions (solvent-free, temperature) for high conversion and selectivity. wur.nl
α-Bromination of Isopropyl Nonanoate (B1231133)Engineered Halogenase/Chemical ReagentDevelopment of biocatalysts for selective α-halogenation; exploration of green brominating agents (e.g., HBr/H₂O₂) to replace traditional reagents.

Mechanistic Elucidation of Novel Reactions Involving the Bromine Center

The bromine atom at the α-position to the carbonyl group is the key to the reactivity of this compound, making it an excellent electrophile for nucleophilic substitution reactions.

Research Findings:

The primary reaction mechanism for α-halo esters is nucleophilic substitution (SN2). However, the specifics of this mechanism, especially at sterically hindered centers, are still an area of active research. Studies on related α-bromo amides and esters have shown that substitution can proceed with a clean inversion of stereochemistry, supporting a classical SN2 pathway. researchgate.net

A less common but intriguing mechanism is the halogenophilic nucleophilic substitution (SN2X), where the nucleophile initially attacks the bromine atom. sci-hub.se This pathway is often considered for sterically hindered substrates where backside attack at the carbon is difficult. sci-hub.se Computational and experimental studies on other tertiary bromides suggest this could be a viable, albeit less common, pathway for this compound, especially with soft nucleophiles. sci-hub.se

Future research should focus on detailed kinetic and stereochemical studies of reactions between this compound and a variety of nucleophiles (e.g., thiols, azides, carbanions) to definitively map its reactivity profile. Such studies would clarify whether SN2 or SN2X mechanisms dominate under different conditions.

Development of Green Chemistry Methodologies for Synthesis

Traditional synthesis of α-bromo esters often involves hazardous reagents like elemental bromine and phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinskii reaction. libretexts.org Developing greener alternatives is a key research goal.

Research Findings:

Green chemistry principles advocate for the use of less hazardous reagents and solvents. N-Bromosuccinimide (NBS) is a safer alternative to liquid bromine for α-bromination of carbonyl compounds. researchgate.net The reaction can be catalyzed by silica-supported sodium hydrogen sulfate (B86663), offering mild conditions and high yields. researchgate.net Another green approach is the use of alkali metal bromides (like KBr) in combination with an oxidant such as Oxone or hydrogen peroxide. acs.org

For the esterification step, replacing traditional acid catalysts with solid acid catalysts or enzymes (as mentioned in 9.1) would reduce waste and improve the environmental profile of the synthesis. A one-pot, multi-step chemoenzymatic process in water, where a carboxylic acid is first converted to an alcohol and then esterified, represents an advanced green synthesis strategy. rsc.org

Green Synthesis Approach Reagents/Catalysts Advantages
Greener BrominationN-Bromosuccinimide (NBS) with a solid acid catalystReduced hazard, milder reaction conditions, high yields. researchgate.net
Oxidative BrominationKBr/Oxone or H₂O₂Avoids the use of corrosive brominating agents. acs.org
Green EsterificationImmobilized LipaseHigh selectivity, mild conditions, catalyst reusability. wur.nl
One-Pot SynthesisChemoenzymatic sequence in waterMinimizes solvent use and purification steps, improving the overall E-factor. rsc.org

Integration with Flow Chemistry Techniques for Enhanced Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and potential for higher yields and purity.

Research Findings:

The α-bromination of ketones has been successfully translated from batch to continuous flow processes, achieving high yields and excellent selectivity for monobromination. researchgate.net These systems allow for precise control over reaction time and temperature, which is crucial for minimizing the formation of di-brominated byproducts. rsc.org Similarly, reactions involving highly reactive intermediates, such as organolithium reagents, benefit greatly from the rapid mixing and controlled environment of microreactors. rsc.org

A flow process for the synthesis of this compound could involve pumping a solution of isopropyl nonanoate and a brominating agent through a heated reactor coil. The short residence time and superior temperature control could lead to a cleaner and more efficient reaction compared to batch synthesis. beilstein-journals.org This approach would be particularly beneficial for scaling up the production of the compound safely. rsc.org

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting reactivity.

Research Findings:

DFT calculations have been used to study the formation of α-bromoglycidic esters, determining the geometries of reactants, transition states, and products, as well as thermodynamic quantities. imist.ma Such studies provide insights into the electrophilic and nucleophilic character of reactants and help to analyze the potential energy surface of the reaction. imist.ma For nucleophilic substitution reactions on α-bromoamides, DFT has been used to rationalize the stereochemical outcome, suggesting a double-inversion pathway in some cases. researchgate.net

For this compound, DFT studies could be employed to:

Calculate the energy barriers for SN2 versus SN2X pathways with different nucleophiles.

Model the transition states to understand the steric and electronic factors governing reactivity.

Predict the stereochemical outcome of reactions at the chiral α-carbon.

Analyze the hyperconjugative effects between the C-Br bond and the carbonyl group, which are thought to enhance the reactivity of α-haloesters. nih.gov

Discovery of Novel Derivatization Pathways and Their Chemical Utility

The synthetic utility of this compound lies in its ability to be converted into a wide range of other functional molecules.

Research Findings:

α-bromo esters are versatile precursors. They can be converted to:

α-hydroxy and α-amino acids: Through SN2 reactions with water or ammonia, respectively. libretexts.org

α-aryl carboxylic acids: Via catalytic asymmetric cross-coupling reactions, for example, using a nickel/diamine catalyst system with aryl silanes (Hiyama coupling). organic-chemistry.org

Cyclic β-enamino esters: By reaction with thiolactams in a sulfur extrusion reaction. thieme-connect.de

γ,δ-unsaturated carboxylic acids: Through the Reformatsky-Claisen rearrangement, where the α-bromo ester reacts with zinc dust and a silylating agent. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.